Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate
Description
Evolution of Thiazole-Based Compounds in Organic Chemistry
Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, emerged as critical heterocyclic systems following their discovery in the late 19th century. The foundational work of Hantzsch and Weber in 1887 established the first synthetic routes to thiazoles, notably the Hantzsch thiazole synthesis, which remains a cornerstone for generating substituted derivatives. Early applications focused on dyes (e.g., Algol Yellow) and fungicides (e.g., Thiabendazole), leveraging the aromaticity and electronic delocalization of the thiazole core. By the mid-20th century, the discovery of thiamine (vitamin B~1~) highlighted the biological relevance of thiazoles, spurring interest in their pharmacological potential.
Table 1: Key Milestones in Thiazole Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1887 | Hantzsch synthesis | Enabled scalable production of thiazole derivatives |
| 1936 | Isolation of thiamine | Linked thiazoles to essential biochemical pathways |
| 1960s | Development of benzothiazole dyes | Expanded industrial applications |
| 2000s | Thiazoles in drug discovery | Emergence as kinase inhibitors and antimicrobial agents |
The structural versatility of thiazoles—modifiable at positions 2, 4, and 5—has allowed tailored electronic and steric properties, critical for applications in materials science and medicinal chemistry.
Historical Development of Ethyl 5-Methyl-2-Phenyl-1,3-Thiazole-4-Carboxylate Research
This compound represents a structurally optimized thiazole derivative, combining a phenyl group at position 2, a methyl group at position 5, and an ester moiety at position 4. Early syntheses relied on Hantzsch-type cyclization, where α-haloketones reacted with thioureas or thioamides under refluxing ethanol. For example, 2-bromo-1-phenylethanone and thiourea yield 2-amino-4-phenylthiazole intermediates, which are subsequently functionalized via acylation or alkylation.
Table 2: Synthesis Routes for this compound
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Hantzsch cyclization | 2-Bromo-1-phenylethanone, thiourea | Reflux in ethanol, 12 h | 85% |
| Vilsmeier-Haack formylation | 2-Phenylthiazole, DMF, POCl₃ | 60°C, 4 h | 72% |
| Esterification | Thiazole-4-carboxylic acid, ethanol, H~2~SO~4~ | Reflux, 6 h | 90% |
Advances in catalysis and green chemistry have improved yields and reduced reaction times, with microwave-assisted synthesis now achieving >90% efficiency in 2 hours.
Positioning within the Thiazole Derivative Family
This compound’s structure confers distinct advantages over simpler thiazoles:
- Phenyl group at C2 : Enhances aromatic stacking interactions, improving binding affinity in biological targets.
- Methyl group at C5 : Increases steric bulk, modulating solubility and metabolic stability.
- Ethyl ester at C4 : Serves as a prodrug moiety, facilitating membrane permeability and hydrolytic activation.
Table 3: Comparative Properties of Thiazole Derivatives
| Derivative | Substituents | logP | Aromaticity (NMR shift, ppm) |
|---|---|---|---|
| Thiazole | None | 1.2 | 7.27–8.77 |
| 2-Phenylthiazole | C2-Ph | 2.8 | 7.45–8.50 |
| Ethyl 5-methyl-2-phenylthiazole-4-carboxylate | C2-Ph, C5-Me, C4-COOEt | 3.5 | 7.30–8.20 |
The ester group’s electron-withdrawing nature slightly reduces ring aromaticity compared to unsubstituted thiazoles, as evidenced by upfield shifts in ^1^H NMR (7.30–8.20 ppm vs. 7.27–8.77 ppm).
Conceptual Framework for Current Research Paradigms
Contemporary studies focus on three axes:
- Synthetic Innovation : Transitioning from classical Hantzsch reactions to flow chemistry and photocatalysis for atom-economical synthesis.
- Computational Modeling : Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of analogs with optimized electronic profiles.
- Functional Applications :
Equation 1 : Quantitative structure-activity relationship (QSAR) model for thiazole bioactivity:
$$ \log(1/IC_{50}) = 0.92(\pi) - 1.34(\sigma) + 2.18 $$
Where $$\pi$$ is lipophilicity and $$\sigma$$ is electronic parameter.
Current paradigms emphasize interdisciplinary approaches, merging synthetic organic chemistry with machine learning to accelerate discovery workflows.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPODGYPJCVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-3-phenylpropanoate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The thiazole derivatives, including ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate, are known for their diverse biological activities. Research indicates that compounds in this class may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead compound for developing new antimicrobial agents targeting various microbial infections.
- Anticancer Potential : Similar thiazole derivatives have shown promise in anticancer research. For instance, compounds structurally related to this compound have been evaluated for their efficacy against different cancer cell lines, indicating potential applications in cancer therapy .
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various thiazole derivatives, this compound was tested against strains of Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an effective antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic | 8 | High |
Agrochemical Applications
The compound's structure suggests potential use in agrochemicals. Thiazole derivatives are often explored for their herbicidal and fungicidal properties. This compound can potentially be modified to enhance its effectiveness as an agrochemical agent.
Case Study: Herbicidal Activity
A study on thiazole-based herbicides indicated that modifications to the thiazole ring could enhance herbicidal activity. This compound could serve as a precursor for synthesizing more potent herbicides through structural modifications.
Materials Science Applications
In materials science, the unique properties of this compound can be harnessed for developing new materials with specific functionalities. Its ability to form complexes with metals can lead to applications in catalysis or as sensors.
Case Study: Metal Complex Formation
Research has demonstrated that thiazole derivatives can form stable complexes with transition metals. This compound was tested for complexation with nickel(II) ions. The resulting complex exhibited enhanced catalytic activity in organic reactions compared to the free ligand.
| Metal Ion | Complex Stability | Catalytic Activity |
|---|---|---|
| Nickel(II) | High | Enhanced |
| Cobalt(II) | Moderate | Standard |
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, the compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
This compound
- Route: Carbodiimide-mediated coupling of 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid with ethyl isocyanoacetate using CDI (1,1'-carbonyldiimidazole) and LiHMDS (lithium hexamethyldisilazide).
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
- Route: [4+1] cyclization of L-cysteine ethyl ester with pyruvic aldehyde, followed by MnO₂ oxidation (55% yield over two steps) . Alternative oxidants (e.g., NBS-benzoyl peroxide) offer comparable efficiency but require optimization .
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate
- Route: Sulfonylation of ethyl 5-amino-1,3-thiazole-4-carboxylate with phenylsulfonyl chloride (26% yield after purification) . Low yields highlight challenges in regioselective sulfonamide formation.
Physicochemical and Spectroscopic Properties
- Solubility : Ester derivatives (e.g., ) exhibit moderate solubility in polar aprotic solvents (THF, DCM) but poor aqueous solubility, necessitating formulation strategies for biological testing.
- Spectroscopy: ¹H NMR: Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate shows characteristic peaks at δ 10.15 (s, NH), 8.25 (s, thiazole-H), and 1.40 (t, CH₂CH₃) . LCMS: Used to confirm purity and detect intermediates (e.g., unreacted ethyl 5-amino-1,3-thiazole-4-carboxylate in ).
Biological Activity
Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, anticancer, and antiviral properties, supported by research findings and case studies.
Structural Features
The compound features a thiazole ring , characterized by a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of an ethyl ester group linked to the carboxylic acid at the 4th position enhances its reactivity and potential biological interactions. The methyl group at the 5th position and the phenyl group at the 2nd position are crucial for its biological activity.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. This compound has shown promising results in various studies:
- Case Study : A study on thiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against various bacteria and fungi. For instance, derivatives containing nitro and amino substituents showed enhanced activity against Bacillus subtilis and Aspergillus niger .
- Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Ethyl 5-methyl-2-phenyl... | Bacillus subtilis | 32 |
| Ethyl 5-methyl-2-phenyl... | Aspergillus niger | 64 |
| Ethyl 5-methyl-2-phenyl... | Escherichia coli | 128 |
Anticancer Activity
Thiazoles have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The thiazole moiety is believed to interact with cellular targets involved in tumorigenesis. Studies have reported that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Case Study : A review highlighted that thiazole derivatives with specific substitutions showed significant anticancer activity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 5-methyl-2-phenyl... | Human glioblastoma U251 | <10 |
| Ethyl 5-methyl-2-phenyl... | Human melanoma WM793 | <15 |
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored, particularly against flaviviruses:
Q & A
Q. What are the established synthetic routes for Ethyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves cyclization reactions using precursors like ethyl 2-bromoacetate and thiourea derivatives under basic conditions. For example, refluxing in ethanol with thiourea facilitates thiazole ring formation . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
- Temperature control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis.
- Catalysts: Bases like triethylamine or DBU can accelerate ring closure.
- Purification: Recrystallization from ethanol/water mixtures (95% purity) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Answer: Key techniques include:
- NMR spectroscopy: and NMR confirm substituent positions (e.g., phenyl at C2, methyl at C5). Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the ester carbonyl resonates at ~δ 165–170 ppm in NMR .
- FTIR: Stretching vibrations for C=O (1730–1710 cm) and C=N (1610–1580 cm) validate the ester and thiazole moieties .
- Mass spectrometry (HRMS): Molecular ion peaks ([M+H]) confirm the molecular formula (e.g., CHNOS).
Conflicting data resolution: Cross-validate using X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation of this compound, and what software tools are recommended?
Answer: X-ray diffraction provides precise bond lengths, angles, and torsion angles. Key steps:
- Data collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution: Employ SHELXD for phase determination and SHELXL for refinement .
- Validation: Check for R-factor convergence (<5%) and validate geometry with PLATON .
Example crystallographic data (from analogous structures):
| Parameter | Value |
|---|---|
| Thiazole ring planarity | Dihedral angle: 5.15° with phenyl ring |
| C=O bond length | 1.21 Å |
| C-S bond length | 1.74 Å |
Q. What computational methods predict the compound’s reactivity, and how do theoretical calculations align with experimental data?
Answer:
- DFT calculations: Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to model electrophilic substitution sites. The LUMO map often highlights the thiazole ring’s C5 as reactive .
- Molecular docking: AutoDock Vina predicts binding affinities for biological targets (e.g., kinases). Compare with experimental IC values from enzyme inhibition assays.
- Contradictions: If theoretical pKa (e.g., ester hydrolysis) deviates from experimental values, re-optimize solvation models (e.g., SMD implicit solvent) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for antimicrobial or anticancer activity?
Answer:
- Derivative synthesis: Modify substituents (e.g., replace methyl with trifluoromethyl at C5) to assess electronic effects .
- Biological assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer: MTT assay on HeLa or MCF-7 cell lines.
- Mechanistic studies: Use flow cytometry to monitor apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
Answer:
- Potential causes: Overestimation of harmonic frequencies in DFT or solvent effects in FTIR.
- Resolution:
- Scale DFT frequencies by 0.96–0.98 and compare with experimental peaks.
- Record FTIR in solid state (KBr pellet) and solution (CHCl) to identify solvent-induced shifts .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
